Bienvenue dans la boutique en ligne BenchChem!

N-t-Boc-valacyclovir-d4

Bioanalysis LC-MS/MS Matrix Effect

N-t-Boc-valacyclovir-d4 (CAS 1346617-11-5) is a stable isotope-labeled analog of N-t-Boc-valacyclovir, a known synthetic impurity of the antiviral drug acyclovir, and an important intermediate in the synthesis of valacyclovir. With a molecular formula of C18H24D4N6O6 and a molecular weight of 428.48 g/mol, this compound incorporates four deuterium atoms on the ethyl linker of the valacyclovir molecule, providing a +4 Da mass shift relative to the unlabeled N-t-Boc-valacyclovir (C18H28N6O6, 424.45 g/mol).

Molecular Formula C18H28N6O6
Molecular Weight 428.482
CAS No. 1346617-11-5
Cat. No. B562809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-t-Boc-valacyclovir-d4
CAS1346617-11-5
SynonymsN-tert-Butoxycarbonyl-L-valine-2-[(2-amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy]ethyl Ester-d4
Molecular FormulaC18H28N6O6
Molecular Weight428.482
Structural Identifiers
SMILESCC(C)C(C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)NC(=O)OC(C)(C)C
InChIInChI=1S/C18H28N6O6/c1-10(2)11(21-17(27)30-18(3,4)5)15(26)29-7-6-28-9-24-8-20-12-13(24)22-16(19)23-14(12)25/h8,10-11H,6-7,9H2,1-5H3,(H,21,27)(H3,19,22,23,25)/t11-/m0/s1/i6D2,7D2
InChIKeyFGLBYLSLCQBNHV-YUQOGSRCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-t-Boc-valacyclovir-d4 (1346617-11-5): A Deuterated Reference Standard for Valacyclovir Impurity Analysis and ANDA Preparation


N-t-Boc-valacyclovir-d4 (CAS 1346617-11-5) is a stable isotope-labeled analog of N-t-Boc-valacyclovir, a known synthetic impurity of the antiviral drug acyclovir, and an important intermediate in the synthesis of valacyclovir [1][2]. With a molecular formula of C18H24D4N6O6 and a molecular weight of 428.48 g/mol, this compound incorporates four deuterium atoms on the ethyl linker of the valacyclovir molecule, providing a +4 Da mass shift relative to the unlabeled N-t-Boc-valacyclovir (C18H28N6O6, 424.45 g/mol) [1][3]. The compound is supplied as a solid reference standard with detailed characterization data compliant with regulatory guidelines [1].

Why Unlabeled Valacyclovir Impurity Standards Cannot Substitute for N-t-Boc-valacyclovir-d4 in Regulated Bioanalytical Workflows


Unlabeled N-t-Boc-valacyclovir, while structurally identical in its core, cannot be interchanged with its deuterated counterpart (N-t-Boc-valacyclovir-d4) in LC-MS/MS methods due to fundamental differences in their analytical performance and the rigorous requirements of regulatory submissions. In complex biological matrices, unlabeled standards are susceptible to matrix effects that cause ion suppression or enhancement, leading to inaccurate quantification [1]. In contrast, a stable isotope-labeled internal standard (SIL-IS) co-elutes nearly identically with the analyte, effectively normalizing for these matrix effects, extraction variability, and instrument fluctuations [1]. For Abbreviated New Drug Applications (ANDAs) and quality control, regulatory bodies expect the use of well-characterized impurity standards for method validation. Using an unlabeled standard introduces a higher risk of method failure due to unaccounted variability, whereas the deuterated analog provides the necessary analytical control and confidence, specifically supporting the development of robust, validated methods compliant with ICH guidelines [1][2].

Quantitative Differentiation of N-t-Boc-valacyclovir-d4: Comparative Evidence for Internal Standard Selection


Superior Matrix Effect Compensation in Biological Samples vs. Unlabeled Analogs

The use of N-t-Boc-valacyclovir-d4 as a stable isotope-labeled internal standard (SIL-IS) provides superior matrix effect compensation compared to a structural analog internal standard. In LC-MS/MS analysis, co-eluting matrix components can cause significant ion suppression or enhancement, affecting the accuracy of quantification [1]. N-t-Boc-valacyclovir-d4, by virtue of its nearly identical physicochemical properties to the unlabeled N-t-Boc-valacyclovir analyte, experiences the same degree of matrix effect during ionization [1]. This ensures that the analyte-to-internal standard response ratio remains constant, even when the absolute signal is altered by matrix components. A structural analog, while a common alternative, may have slightly different ionization properties or retention time, leading to differential matrix effects and introducing quantitative bias [1].

Bioanalysis LC-MS/MS Matrix Effect Method Validation

Minimized Deuterium-Hydrogen Exchange Risk Through Strategic Labeling Position

The analytical value of a deuterated internal standard can be compromised by deuterium-hydrogen (D-H) exchange, where deuterium atoms are replaced by protons from the solvent or biological matrix, causing a shift in the measured mass and a loss of the internal standard's signal [1]. This phenomenon is highly dependent on the location of the label. For N-t-Boc-valacyclovir-d4, the four deuterium atoms are located on the carbon atoms of the ethyl linker (ethyl-1,1,2,2-d4) [2]. These positions are on non-exchangeable aliphatic carbons, not on heteroatoms (O, N) or adjacent to strongly electron-withdrawing groups that would promote enolization and subsequent exchange . In contrast, a deuterated analog with labels on less stable positions (e.g., alpha to a carbonyl) would be prone to back-exchange, leading to inaccurate quantification and reduced method robustness .

Isotope Exchange LC-MS Stable Isotope Labeling Method Robustness

Sufficient Mass Difference (+4 Da) for Reliable MS Quantification Without Spectral Overlap

A critical parameter for a SIL internal standard is a sufficient mass difference from the unlabeled analyte to prevent spectral overlap, also known as cross-talk, between their respective isotopic peaks . For small drug molecules (MW < 1000 Da), a mass difference of at least +3 Da is generally required , with +4 to +5 Da being preferred for optimal performance in triple quadrupole MS systems to ensure baseline resolution of the isotopic clusters [1]. N-t-Boc-valacyclovir-d4, with four deuterium atoms, has a molecular weight of 428.48 g/mol, which is +4 Da higher than the unlabeled N-t-Boc-valacyclovir (424.45 g/mol) [2][3]. This +4 Da difference provides a clean separation in the mass spectrometer, allowing for specific and interference-free monitoring of both the analyte and the internal standard in multiple reaction monitoring (MRM) mode. For example, a validated LC-MS/MS method for valacyclovir itself used a valacyclovir-D4 internal standard with an m/z transition of 329.2 > 152.1, exactly +4 Da higher than the valacyclovir transition of 325.2 > 152.1, demonstrating the efficacy of this approach [4].

Mass Spectrometry Internal Standard Spectral Overlap Method Specificity

Regulatory Compliance: Supply with Detailed Characterization Data for ANDA Submissions

For pharmaceutical analysis supporting Abbreviated New Drug Applications (ANDAs), the use of reference standards that are supplied with comprehensive, lot-specific Certificates of Analysis (CoA) is a regulatory expectation . N-t-Boc-valacyclovir-d4 from reputable suppliers is provided with such documentation, detailing its identity, purity, and isotopic enrichment [1]. This characterization is crucial for demonstrating to regulatory agencies like the FDA that the analytical methods used for impurity quantification are based on a reliable and well-defined standard. This contrasts with a generic, unlabeled N-t-Boc-valacyclovir compound from a non-specialized source, which may lack the rigorous documentation and lot-to-lot consistency required for a primary reference standard in a regulated GMP environment.

Regulatory Compliance Reference Standard Characterization Impurity

Primary Application Scenarios for N-t-Boc-valacyclovir-d4 Based on Its Unique Analytical Attributes


Internal Standard for Quantification of N-t-Boc-valacyclovir Impurity in Valacyclovir Drug Substance and Product

The primary and most critical application of N-t-Boc-valacyclovir-d4 is as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of the unlabeled N-t-Boc-valacyclovir impurity in valacyclovir active pharmaceutical ingredient (API) and finished drug products. This is essential for ensuring that impurity levels remain below the limits specified by ICH guidelines (e.g., not more than 0.05% for a drug with a daily dose of >2 g/day) [1]. The +4 Da mass difference [2] and stable labeling position enable robust, interference-free quantification via LC-MS/MS, a cornerstone of quality control and stability studies required for regulatory submissions like ANDAs.

Method Development and Validation for Valacyclovir-Related Impurities

N-t-Boc-valacyclovir-d4 is specifically intended for use in analytical method development, method validation (AMV), and subsequent quality control (QC) applications [3]. Its near-identical physicochemical properties to the target impurity make it an ideal tool for optimizing extraction procedures, assessing matrix effects, and establishing the linearity, accuracy, and precision of an LC-MS/MS method for N-t-Boc-valacyclovir [4]. The comprehensive characterization data provided with the standard [3] supports the rigorous documentation required for method validation reports and regulatory audits.

Pharmacokinetic and Metabolism Studies Involving Valacyclovir

While the target compound is an impurity standard, its deuterated nature and structural relation to valacyclovir make it a valuable tool in research settings. It can be used as an internal standard in pre-clinical or clinical pharmacokinetic (PK) studies that monitor valacyclovir and its metabolites, including potential impurities like N-t-Boc-valacyclovir [5]. The use of a SIL-IS corrects for variations in sample preparation and LC-MS instrument response, leading to more reliable PK parameter calculations (e.g., AUC, Cmax, Tmax) [6]. This is particularly useful for studies evaluating generic drug bioequivalence or investigating the impact of formulation changes on drug exposure.

Synthesis and Quality Control of Valacyclovir-d8 Hydrochloride

N-t-Boc-valacyclovir-d4 serves as a reference or building block in the synthesis of more highly deuterated compounds, such as valacyclovir-d8 hydrochloride, which is used as a labeled impurity standard for acyclovir . Its specific deuterium labeling pattern and characterized properties ensure that the final product, valacyclovir-d8, meets the required isotopic purity and structural specifications for its intended use as a research tool in antiviral studies .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-t-Boc-valacyclovir-d4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.